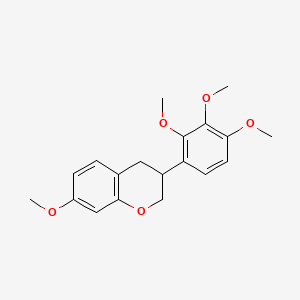
2H-1-Benzopyran, 3,4-dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. Common reagents might include methoxybenzaldehyde and trimethoxyphenyl derivatives, with catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the methoxy or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” could have applications in various fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, benzopyrans can interact with various molecular targets, such as enzymes or receptors, influencing pathways related to inflammation, cell growth, or other physiological processes.
類似化合物との比較
Similar Compounds
- 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde
- 3,4-Dihydro-2H-1-benzopyran-3-carboxylic acid
- 2,3,4-Trimethoxyphenyl derivatives
Uniqueness
“3,4-Dihydro-7-methoxy-3-(2,3,4-trimethoxyphenyl)-2H-1-benzopyran” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyrans.
特性
分子式 |
C19H22O5 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
7-methoxy-3-(2,3,4-trimethoxyphenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C19H22O5/c1-20-14-6-5-12-9-13(11-24-17(12)10-14)15-7-8-16(21-2)19(23-4)18(15)22-3/h5-8,10,13H,9,11H2,1-4H3 |
InChIキー |
AMLAGXGXHMFDOU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC(CO2)C3=C(C(=C(C=C3)OC)OC)OC)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


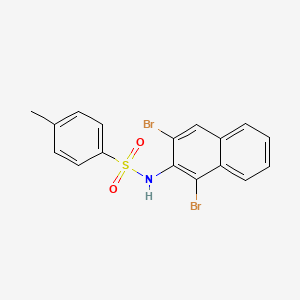
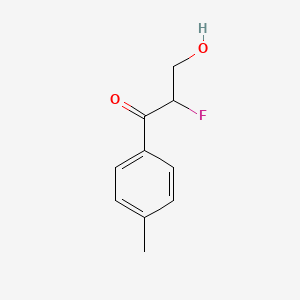
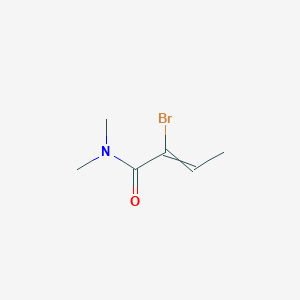
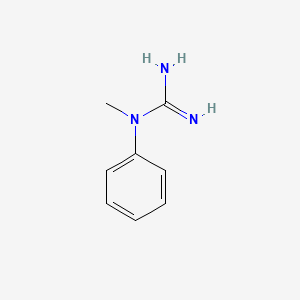
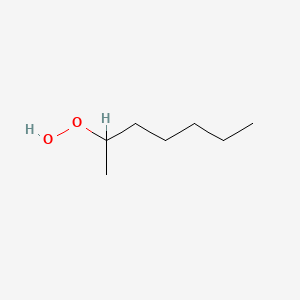
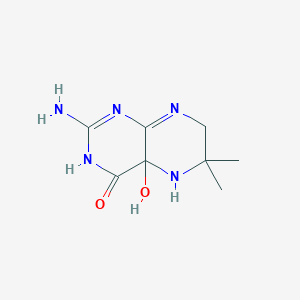
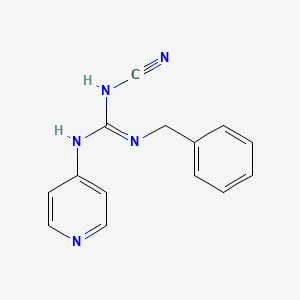

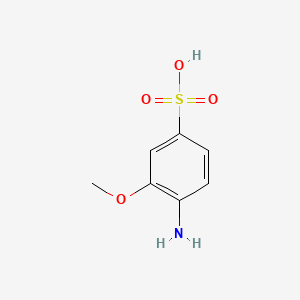
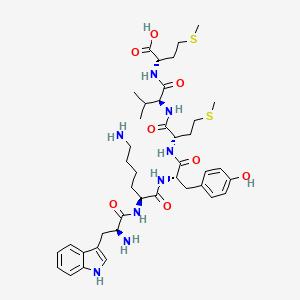
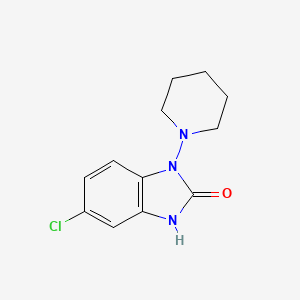

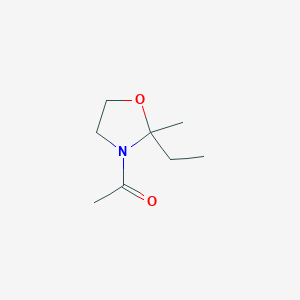
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
